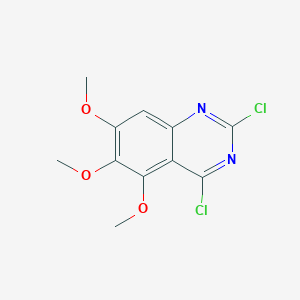

2,4-Dichloro-5,6,7-trimethoxyquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichloro-5,6,7-trimethoxyquinazoline is a compound that falls within the quinazoline class of chemicals, which are known for their diverse biological activities. Quinazolines have been extensively studied due to their potential therapeutic applications, including antiparasitic, antitumor, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step chemical processes. For instance, the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines includes the condensation of (arylmethyl)triphenylphosphoranes with cyclohexanone derivatives, followed by hydrogenation and acidolysis, and finally condensation with cyanoguanidine . Another synthesis route for 4-amino-2-chloro-6,7-dimethoxyquinazoline starts from vanillin and involves methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination, with an overall yield of about 37% after process optimization .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline revealed an orthorhombic system with specific space group parameters, and the molecule forms a three-dimensional structure via weak hydrogen bonding .

Chemical Reactions Analysis

Quinazoline derivatives can participate in various chemical reactions, including nucleophilic attacks, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, where the potassium salt of a quinazolinol derivative undergoes a selective nucleophilic attack by 1-bromo-3-chloropropane . The reactivity of these compounds is crucial for their biological activity and potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the substituents on the quinazoline ring, as seen in the various analogues synthesized and tested for biological activity . The presence of methoxy groups, for example, can enhance lipophilicity, which may affect the ability of these compounds to cross cell membranes and reach their targets .

科学的研究の応用

Analytical Methods and Antioxidant Activity

Research into analytical methods for determining antioxidant activity has expanded, including various assays that assess the kinetics or equilibrium states of antioxidant capacities. These methods are crucial for understanding the antioxidant potential of various compounds, including quinazoline derivatives, in complex samples. Advanced methods involve chemical reactions and spectrophotometry, highlighting the importance of precise analysis in antioxidant studies (I. Munteanu & C. Apetrei, 2021).

Environmental Impact and Biodegradation

The widespread use of herbicides based on quinazoline compounds, such as 2,4-D, has raised concerns regarding their environmental impact. Recent reviews have focused on the behavior of these herbicides in agricultural environments and their microbial biodegradation. Such studies are vital for developing strategies to mitigate environmental pollution and understand the role of microorganisms in degrading these compounds, thus safeguarding public health (Karen Magnoli et al., 2020).

Sorption to Soil and Organic Matter

Understanding the sorption behavior of phenoxy herbicides, including those related to quinazoline derivatives, to soil, organic matter, and minerals is critical for assessing their environmental fate. Studies compiling data on soil-water distribution coefficients reveal the significance of soil organic matter and iron oxides as relevant sorbents. This knowledge is essential for predicting the mobility and persistence of such compounds in the environment (D. Werner et al., 2012).

Synthetic Phenolic Antioxidants and Environmental Occurrence

Investigations into synthetic phenolic antioxidants (SPAs), including quinazoline derivatives, have illuminated their environmental occurrence, fate, human exposure, and potential toxicity. Such studies underscore the need for further research into the environmental behaviors of novel compounds, their health impacts, especially on infants, and the development of safer alternatives (Runzeng Liu & S. Mabury, 2020).

Safety And Hazards

特性

IUPAC Name |

2,4-dichloro-5,6,7-trimethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCKRAIOYZMRSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488305 |

Source

|

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

CAS RN |

61948-64-9 |

Source

|

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)